molecular formula C12H14O4 B13949296 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid CAS No. 769073-61-2

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B13949296
CAS No.: 769073-61-2
M. Wt: 222.24 g/mol
InChI Key: JWCUMGKSHWZEAG-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is an epoxide-containing carboxylic acid derivative characterized by a substituted oxirane (epoxide) ring. The compound features a 4-methoxyphenyl group at the 3-position and an ethyl group at the 2-position of the oxirane ring, with a carboxylic acid substituent at the 2-position.

Properties

CAS No.

769073-61-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-3-12(11(13)14)10(16-12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14)

InChI Key

JWCUMGKSHWZEAG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with ethyl oxirane under acidic or basic conditions. The reaction is catalyzed by a suitable catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes References
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid C₁₃H₁₄O₅ 250.25 (calc.) Ethyl, 4-methoxyphenyl, carboxylic acid Hypothesized enzyme inhibition potential
3-(4-Methoxy-phenyl)-oxirane-2-carboxylic acid methyl ester C₁₁H₁₂O₄ 208.21 Methyl ester, 4-methoxyphenyl Intermediate in peptidomimetic synthesis
3-(4-Methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid 2-(4-methoxyphenyl)-ethyl ester C₂₁H₂₄O₆ 372.16 Benzyloxymethyl, 4-methoxyphenyl-ethyl ester Tested as HIV integrase inhibitor
Etomoxir (2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid ethyl ester) C₁₇H₂₃ClO₄ 326.81 Chlorophenoxyhexyl, ethyl ester CPT-1 inhibitor; metabolic applications
2-Ethyl-3-(2-fluoro-phenyl)-oxirane-2-carboxylic acid ethyl ester C₁₃H₁₅FO₃ 238.26 (calc.) Ethyl ester, 2-fluorophenyl Synthetic intermediate; fluorinated analog

Key Observations:

The 4-methoxyphenyl group is conserved in multiple analogs (e.g., ), suggesting its role in π-π interactions or receptor binding. Replacing it with a 2-fluorophenyl group (as in ) introduces electron-withdrawing effects, altering reactivity. Carboxylic acid vs. ester functionality: Acid derivatives may exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and target engagement .

Biological Activity: Etomoxir () demonstrates that ethyl esters of oxirane-carboxylic acids can inhibit enzymes like CPT-1, a mitochondrial fatty acid transporter. The 3-(4-methoxyphenyl)propenoic acid analog () exhibits antifungal activity, implying that the 4-methoxyphenyl moiety may contribute to antimicrobial properties in related structures.

Synthetic Utility :

  • The methyl ester derivative () is frequently used as a protected intermediate in peptidomimetic synthesis, highlighting the versatility of oxirane-carboxylic acid scaffolds.

Physicochemical and Spectroscopic Data

While direct data for the target compound are sparse, insights can be drawn from analogs:

  • NMR Parameters : For (4-methoxyphenyl)sulfamic acid (), ¹H NMR in DMSO-d₆ shows aromatic protons at 6–8 ppm and methoxy signals near 3.7 ppm. Similar shifts are expected for the 4-methoxyphenyl group in the target compound.
  • Solubility: Carboxylic acid derivatives (e.g., ) are typically less soluble in nonpolar solvents compared to esters but may form salts for improved bioavailability.

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